Thiomethoxyflurane

Description

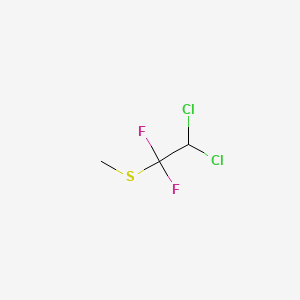

Thiomethoxyflurane is a halogenated volatile anesthetic characterized by its thioether and methoxy functional groups. Its exceptional potency has been documented in studies focusing on acetylcholine receptor-rich membranes, where it significantly decreases the ligand dissociation constant ($K_{1/2}$) without altering the Hill coefficient, suggesting a non-competitive modulation of ion channels . Structural analysis indicates that its halogenation (likely fluorine substitution) contributes to its high lipid solubility and anesthetic efficacy, as halogen atoms enhance binding to hydrophobic regions of neuronal membranes .

Properties

CAS No. |

2045-53-6 |

|---|---|

Molecular Formula |

C3H4Cl2F2S |

Molecular Weight |

181.03 g/mol |

IUPAC Name |

2,2-dichloro-1,1-difluoro-1-methylsulfanylethane |

InChI |

InChI=1S/C3H4Cl2F2S/c1-8-3(6,7)2(4)5/h2H,1H3 |

InChI Key |

BJMNUMOCQIVWFA-UHFFFAOYSA-N |

SMILES |

CSC(C(Cl)Cl)(F)F |

Canonical SMILES |

CSC(C(Cl)Cl)(F)F |

Other CAS No. |

2045-53-6 |

Synonyms |

2,2-dichloro-1,1-difluoro-1-(methylthio)ethane thiomethoxyflurane |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of Halogenated Anesthetics

Research Findings and Implications

- Potency Studies : this compound’s MAC is orders of magnitude lower than aliflurane, underscoring its clinical superiority in rapid anesthesia induction .

- Structural-Activity Relationships : The thioether group in this compound enhances metabolic stability compared to halothane, which is prone to oxidative degradation .

- Toxicity : Despite high potency, this compound’s thioether moiety may contribute to reactive metabolite formation, necessitating careful dose management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.